Cas no 82049-79-4 (5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)

5-(2-Bromoethyl)-1H-1,2,3,4-tetrazole is a versatile heterocyclic compound featuring both a reactive bromoethyl group and a tetrazole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and energetic materials. The tetrazole moiety is known for its high nitrogen content and stability, while the bromoethyl side chain facilitates further derivatization via nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules and coordination chemistry due to its ability to act as a ligand or a building block for more complex structures. Its synthetic utility and stability under various conditions enhance its applicability in research and industrial settings.
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole structure
82049-79-4 structure
Product name:5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
CAS No:82049-79-4
MF:C3H5N4Br
Molecular Weight:177.003
CID:2195348
PubChem ID:86019884

5-(2-bromoethyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 5-(2-Bromo ethyl)-1h-tetrazole
    • 5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
    • EN300-1196176
    • SCHEMBL26915818
    • 5-(2-bromoethyl)-2H-tetrazole
    • SCHEMBL21582475
    • 828-499-8
    • 5-(2-bromoethyl)-1H-tetrazole
    • 82049-79-4
    • DB-368000
    • インチ: InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
    • InChIKey: IUORGRIVAYGYGM-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 175.96976Da
  • 同位素质量: 175.96976Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 68.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • XLogP3: 0.5

5-(2-bromoethyl)-1H-1,2,3,4-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1196176-1.0g
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
82049-79-4 95%
1g
$0.0 2023-06-08
Enamine
EN300-1196176-5000mg
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
82049-79-4 95.0%
5000mg
$2858.0 2023-10-03
Aaron
AR00GAE5-100mg
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
100mg
$496.00 2025-02-14
Aaron
AR00GAE5-250mg
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
250mg
$695.00 2025-02-14
Aaron
AR00GAE5-500mg
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
500mg
$1081.00 2025-02-14
Aaron
AR00GAE5-2.5g
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
2.5g
$2681.00 2025-02-14
1PlusChem
1P00GA5T-500mg
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
500mg
$1012.00 2024-04-21
1PlusChem
1P00GA5T-5g
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
5g
$3595.00 2024-04-21
Aaron
AR00GAE5-10g
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
10g
$5850.00 2023-12-15
1PlusChem
1P00GA5T-2.5g
5-(2-BroMo ethyl)-1H-tetrazole
82049-79-4 95%
2.5g
$2449.00 2024-04-21

5-(2-bromoethyl)-1H-1,2,3,4-tetrazole 関連文献

5-(2-bromoethyl)-1H-1,2,3,4-tetrazoleに関する追加情報

5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole (CAS No. 82049-79-4): A Comprehensive Overview

5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole (commonly referred to as CAS No. 82049-79-4) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of tetrazoles, which are heterocyclic aromatic compounds with a five-membered ring containing four nitrogen atoms. The presence of a bromoethyl group at the 5-position of the tetrazole ring introduces unique chemical properties that make this compound a valuable tool in various research and industrial applications.

The molecular structure of 5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole is characterized by its tetrazole core and a bromoethyl substituent. The tetrazole ring is highly aromatic due to the conjugation of nitrogen atoms within the ring. The bromine atom in the ethyl group adds to the compound's reactivity and potential for further functionalization. This structure has been extensively studied for its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Recent advancements in synthetic chemistry have highlighted the versatility of 5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole as a building block for constructing complex molecules. Researchers have utilized this compound in the development of novel pharmaceutical agents and advanced materials. For instance, studies have demonstrated its potential as an intermediate in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties.

In terms of physical properties, 5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility characteristics make it suitable for use in various organic reactions and purification techniques.

The synthesis of 5-(2-Bromoethyl)-1H-1,2,3,4-Tetrazole typically involves a two-step process: first, the preparation of the parent tetrazole compound via cyclization reactions involving appropriate starting materials such as hydrazines or their derivatives; secondly, the introduction of the bromoethyl group through alkylation or substitution reactions. Recent studies have explored greener synthesis methods that minimize environmental impact while maintaining high yields.

One of the most promising applications of 5-(2-Bromoethyl)-1H-1,2,3,Tetrazole lies in its use as a precursor for click chemistry reactions. Click chemistry refers to a set of reactions that are efficient and selective under mild conditions. The bromine atom in this compound can act as an electrophilic center for nucleophilic substitution reactions with azides or other nucleophiles to form stable covalent bonds.

Moreover,5-(Bromoethyl)tetrazole has been employed in drug delivery systems due to its ability to form stable complexes with metal ions such as copper or iron. These complexes can serve as vehicles for targeted drug delivery or imaging agents in biomedical applications.

From an environmental standpoint,CAS No. 82049-79-4 has been studied for its biodegradability under different conditions. Research indicates that it undergoes slow degradation under aerobic conditions but shows higher stability under anaerobic conditions.

In conclusion,5-(Bromoethyl)tetrazole (CAS No. 82049-79) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working on drug discovery,materials science,and green chemistry initiatives.

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